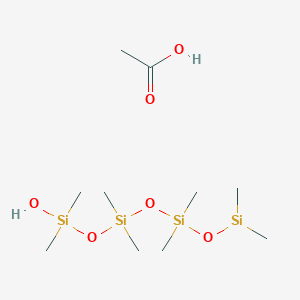
CID 78061139
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78061139” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78061139 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistent production of high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 78061139 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, methanol, and ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the functional groups present in this compound. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have biological activity and can be studied for its effects on biological systems.
Industry: Uses in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of CID 78061139 involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the compound’s structure and functional groups. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 78061139 can be identified using chemical structure databases like PubChem. These compounds may share structural features or functional groups with this compound.
Uniqueness
The uniqueness of this compound lies in its specific structure and properties, which may confer distinct biological or chemical activities compared to similar compounds
Conclusion
This compound is a compound with diverse potential applications in scientific research. Its preparation methods, chemical reactions, and mechanism of action provide valuable insights into its properties and uses. By comparing it with similar compounds, researchers can better understand its unique characteristics and explore its full potential in various fields.
Propriétés
Formule moléculaire |
C10H29O6Si4 |
|---|---|
Poids moléculaire |
357.67 g/mol |
InChI |
InChI=1S/C8H25O4Si4.C2H4O2/c1-13(2)10-15(5,6)12-16(7,8)11-14(3,4)9;1-2(3)4/h9H,1-8H3;1H3,(H,3,4) |
Clé InChI |
IIMJYECOAHATHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















